molecular formula C14H14N2O3S B194098 Monoacetyldapsone CAS No. 565-20-8

Monoacetyldapsone

Cat. No. B194098
CAS RN: 565-20-8
M. Wt: 290.34 g/mol
InChI Key: WDOCBIHNYYQINH-UHFFFAOYSA-N
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Description

Monoacetyldapsone, also known as 4’-sulfanilylacetanilide, MADDS, N-Acetyl-4,4’-diaminodiphenylsulfone, or N-Acetyldapsone, is a metabolite of Dapsone . Its chemical formula is C14H14N2O3S, and it has a molecular weight of 290.338 .


Molecular Structure Analysis

This compound’s structure includes an acetamide group (CH3CONH2) attached to a sulfone group (SO2) and two phenyl groups (C6H5) . The InChI key is WDOCBIHNYYQINH-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a metabolite of Dapsone, which is transformed into this compound and Dapsone hydroxylamine . The exact chemical reactions involving this compound are not specified in the available resources.


Physical And Chemical Properties Analysis

This compound has a water solubility of 0.117 mg/mL and a logP of 1.55 . It has a pKa (Strongest Acidic) of 13.5 and a pKa (Strongest Basic) of 2.03 . It has a hydrogen acceptor count of 4 and a hydrogen donor count of 2 .

Scientific Research Applications

  • Determination of Acetylator Phenotype

    MAD is crucial in determining the acetylator phenotype of patients. The plasma concentration ratio of MAD to dapsone can accurately assess acetylator phenotype, which has significant clinical applications (Carr et al., 1978).

  • Treatment of Leprosy

    MAD is a metabolite of dapsone (DDS), a standard drug for leprosy treatment. Its acetylation and rapid deacetylation in humans are key factors in DDS pharmacokinetics, influencing treatment efficacy (Ellard et al., 1972).

  • Binding by Human Plasma Proteins

    MAD's high binding rate to human plasma proteins (98 to 100%) is significant for understanding its limited urinary excretion and long plasma half-lives (Biggs & Levy, 1971).

  • High-Performance Liquid Chromatography (HPLC) Assay

    HPLC assays are developed for simultaneous analysis of DDS and MAD in blood and plasma. These assays are essential for pharmacokinetic studies and monitoring drug levels (Queiroz et al., 1997).

  • N-Acetylation Phenotyping

    The frequency of slow acetylators of MAD in different populations is a subject of study, influencing drug metabolism and treatment approaches (Irshaid et al., 1991).

  • Importance in Oral Clearance of Dapsone

    The study of MAD’s formation and its relationship with DDS’s oral clearance is crucial, especially in understanding DDS’s variable effects and toxicity (May et al., 1990).

Safety and Hazards

Monoacetyldapsone can cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

Target of Action

Monoacetyldapsone, a metabolite of Dapsone , primarily targets mycobacterium leprae , the bacterium responsible for leprosy . It also acts against a wide range of other bacteria .

Mode of Action

This compound, like Dapsone, inhibits the synthesis of dihydrofolic acid . It competes with para-amino-benzoate for the active site of dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to folic acid . This disrupts DNA synthesis in the bacteria, leading to their death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics within the therapeutic range . After oral administration, it is slowly absorbed, reaching maximum plasma concentration at about 4 hours . The elimination half-life of Dapsone, from which this compound is derived, is about 30 hours . This compound is almost completely protein-bound , and is extensively metabolized . It is excreted in urine, partly conjugated as N-glucuronides and N-sulphates .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, it prevents the bacteria from producing the nucleotides needed for DNA synthesis . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of elimination of Dapsone is increased by Rifampicin , while Pyrimethamine increases its volume of distribution . Probenecid decreases the renal clearance of Dapsone . Conditions like alcoholic liver disease, coeliac disease, and dermatitis herpetiformis may affect the absorption of Dapsone , and by extension, this compound. Severe leprosy has also been reported to affect the extent of absorption .

properties

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOCBIHNYYQINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205040
Record name Monoacetyldapsone
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Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

565-20-8
Record name Monoacetyldapsone
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Record name Monoacetyldapsone
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Record name 565-20-8
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Record name Monoacetyldapsone
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Record name Monoacetyl dapsone
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Record name MONOACETYLDAPSONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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